DIDS sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPAYBXVXXBSKP-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-13-0, 132132-49-1 | |

| Record name | NSC 344481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS)

For Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, commonly known as DIDS, is a stilbene derivative widely employed in biomedical research as a potent inhibitor of anion transport. Its primary mechanism involves the covalent modification of membrane proteins, leading to both reversible and irreversible blockade of channels and transporters. However, the utility of DIDS as a chemical probe is complicated by its inherent reactivity and instability in aqueous solutions, where it can hydrolyze and oligomerize into more potent derivatives. This guide provides an in-depth analysis of the chemical and physical properties of DIDS, its pharmacological activities, and detailed experimental protocols. A comprehensive understanding of these characteristics is critical for the design of rigorous experiments and the accurate interpretation of results.

Core Chemical and Physical Properties

DIDS is an organic compound characterized by a central stilbene backbone functionalized with two isothiocyanate groups and two sulfonic acid groups. The isothiocyanate groups (-N=C=S) are highly electrophilic and are responsible for the compound's reactivity towards nucleophilic groups on proteins, such as primary amines and thiols.

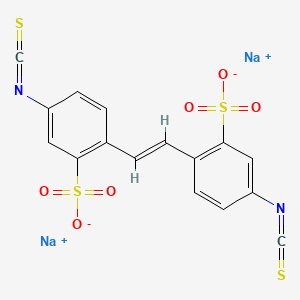

Caption: Chemical structure of DIDS disodium salt.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | [] |

| Common Name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt; DIDS | [] |

| CAS Number | 67483-13-0 | [][2] |

| Molecular Formula | C₁₆H₈N₂Na₂O₆S₄ | [][2][3] |

| Molecular Weight | 498.48 g/mol | [][2] |

| Appearance | Yellow to Dark Yellow Solid Powder | [][2] |

| Melting Point | >300°C (decomposes) | [] |

| Storage | Desiccate at -20°C | [2][4] |

Reactivity and Stability in Aqueous Solutions

A critical and often overlooked property of DIDS is its instability in aqueous solutions. The isothiocyanate groups can react with water, leading to hydrolysis. This process converts the reactive isothiocyanate group into a primary amine, forming 4,4'-diaminostilbene-2,2'-disulfonic acid (DADS). This amine product can then react with the isothiocyanate group of another DIDS molecule, initiating a polymerization process that forms di-, tri-, tetra-, and pentameric polythioureas.[2][5]

These hydrolysis and oligomerization products are not inert; in fact, they have been shown to be significantly more potent inhibitors of certain chloride channels (like ClC-ec1 and ClC-Ka) than DIDS itself.[5] This has profound implications for experimental design, as the observed biological effect may be attributable to these derivatives rather than the parent compound.

References

DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid): A Technical Guide to its Mechanism as an Anion Exchange Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport. It functions primarily as an irreversible inhibitor of anion exchange proteins, particularly those belonging to the Solute Carrier (SLC) families SLC4 and SLC26. By covalently binding to specific lysine residues, DIDS cross-links the transporter, locking it in a conformation that is unable to mediate ion flux. This action leads to profound physiological consequences, most notably the disruption of intracellular pH (pHi) and chloride concentration homeostasis. This technical guide provides an in-depth exploration of DIDS's mechanism of action, its target specificity, quantitative inhibition data, and detailed experimental protocols for its application in research.

Introduction to Anion Exchangers and DIDS

Anion exchangers are integral membrane proteins that mediate the transport of anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), across cellular membranes. They play a critical role in numerous physiological processes, including the regulation of intracellular pH, cell volume control, transepithelial transport, and the transport of CO₂ in the blood. The two major gene families of anion exchangers are the SLC4 and SLC26 families.

-

The SLC4 Family: This family includes the well-characterized Anion Exchanger (AE) proteins AE1, AE2, and AE3, which primarily mediate the electroneutral exchange of Cl⁻ for HCO₃⁻. AE1 (also known as Band 3) in erythrocytes is fundamental for CO₂ transport.

-

The SLC26 Family: This is a functionally diverse family of anion transporters, with members capable of transporting a wide range of anions including Cl⁻, HCO₃⁻, sulfate, and oxalate.[1] Mutations in human SLC26 genes are linked to several genetic diseases.[1]

DIDS is a stilbene disulfonate derivative that has become an indispensable tool for studying these transporters. Its utility stems from its high affinity and its ability to act as an irreversible inhibitor, allowing for the definitive blockade of anion exchange activity in experimental systems.

Molecular Mechanism of Action

The inhibitory action of DIDS is a multi-step process involving initial reversible binding followed by an irreversible covalent modification of the target transporter.

2.1. Covalent Cross-Linking of the Band 3 Protein (AE1)

The most extensively studied interaction is between DIDS and the erythrocyte anion exchanger AE1 (Band 3). DIDS inhibits transport by covalently cross-linking two distinct domains of the protein. Each DIDS molecule possesses two reactive isothiocyanate groups (-N=C=S). These groups form stable thiourea bonds with the ε-amino groups of specific lysine residues on the transporter.

Studies have identified these residues in human AE1 as Lysine-539 and Lysine-851 [2]. Lys-539 is located at the extracellular end of a transmembrane helix, while Lys-851 is situated in a more distant extracellular loop. The ability of a single, relatively small DIDS molecule to react with both residues demonstrates that the protein folds to bring these two distant sites into close proximity, creating the DIDS binding pocket[2].

2.2. Inhibition of Transporter Conformational Change

Anion exchangers like AE1 are believed to operate via a "ping-pong" mechanism, alternating between outward-facing and inward-facing conformations to bind and transport anions across the membrane. The covalent cross-linking by DIDS effectively "locks" the transporter in an outward-facing conformation, preventing the conformational changes necessary for the transport cycle to complete. This results in a complete and irreversible blockade of anion exchange.

Target Specificity and Quantitative Inhibition Data

While DIDS is a broad inhibitor of anion exchangers, its potency varies significantly among different transporter isoforms. This differential sensitivity can be exploited to distinguish the contributions of various transporters in a given biological system.

| Transporter Family | Target Protein | DIDS Sensitivity / IC₅₀ | Notes |

| SLC4 | AE1 (Band 3) | High Potency (~40 nM)[3] | The canonical target for DIDS; inhibition is irreversible. |

| AE2 | Lower Potency (~1-7 µM)[3] | DIDS is approximately 1000-fold less potent against AE2 than AE1.[3] | |

| AE3 | Sensitive | Generally considered sensitive, similar to AE2. | |

| SLC26 | SLC26A3 (DRA) | Insensitive | Often used as a DIDS-insensitive control in intestinal studies. |

| SLC26A4 (Pendrin) | Sensitive | Mutations in SLC26A4 cause Pendred syndrome; the transporter is DIDS-sensitive.[4][5] | |

| SLC26A6 (PAT-1) | Sensitive | A versatile anion exchanger that is inhibited by DIDS. | |

| SLC26A9 | Sensitive | A Cl⁻ channel-like transporter that interacts with CFTR and is inhibited by DIDS.[4] |

Cellular and Physiological Consequences of Inhibition

By blocking the primary mechanism for Cl⁻/HCO₃⁻ exchange, DIDS profoundly impacts cellular homeostasis, leading to measurable changes in intracellular ion concentrations and pH. These primary effects can trigger a cascade of downstream cellular responses.

4.1. Disruption of Intracellular pH (pHi) Homeostasis

In most cells, anion exchangers are crucial for extruding metabolic acid (in the form of HCO₃⁻) in exchange for Cl⁻. Inhibition by DIDS prevents this acid extrusion, leading to intracellular acidification. This change in pHi can alter the activity of numerous pH-sensitive enzymes and proteins.

4.2. Modulation of MAPK Signaling Pathways

Intracellular pH is a critical regulator of cellular signaling. Changes in pHi induced by DIDS can directly impact the activity of signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways. For example, cellular stress-induced activation of the JNK and p38-MAPK pathways can be modified by pHi[2][6][7][8]. By blocking anion exchangers, DIDS can alter the cellular context in which these signaling pathways operate, thereby influencing outcomes related to cell stress, proliferation, and apoptosis.

4.3. Effects on Cell Migration

Cell migration is a highly coordinated process that relies on localized changes in ion flux and cell volume at the leading and trailing edges of the cell. Anion exchangers contribute to these dynamics. By disrupting ion homeostasis, DIDS can impair the ability of cells to properly regulate their volume and cytoskeleton, leading to an inhibition of directed cell migration. This is often studied using an in vitro scratch wound healing assay.

Experimental Protocols for Studying DIDS Inhibition

5.1. Protocol: Measurement of Intracellular pH using BCECF-AM

This protocol describes how to measure DIDS-induced changes in pHi using the ratiometric, pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Cells cultured on glass-bottom dishes.

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) dye.

-

Anhydrous DMSO.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

DIDS stock solution.

-

Fluorescence microscope with filter sets for excitation at ~490 nm and ~440 nm (the isosbestic point) and emission at ~535 nm.

-

Calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5) containing a K⁺/H⁺ ionophore like nigericin.

Procedure:

-

Dye Loading:

-

Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

-

Dilute the stock solution in HBSS to a final working concentration of 3-5 µM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Aspirate the loading solution and wash the cells three times with fresh HBSS to remove extracellular dye and allow for complete de-esterification of the dye by intracellular esterases.

-

-

Baseline Measurement:

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline fluorescence ratio images by alternately exciting at 490 nm and 440 nm and measuring the emission at 535 nm. Record data for several minutes to establish a stable baseline.

-

-

DIDS Application:

-

Add DIDS to the buffer to achieve the desired final concentration (e.g., 100-200 µM).

-

Immediately begin recording the fluorescence ratio over time to monitor the change in pHi.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with calibration buffers containing nigericin (e.g., 10 µM). This equilibrates the intracellular and extracellular pH.

-

Record the fluorescence ratio for at least three different known pH values to generate a calibration curve.

-

Convert the experimental fluorescence ratio values to pHi values using the calibration curve.

-

5.2. Protocol: Cell Migration Scratch Wound Healing Assay

This protocol details a common method to assess the effect of DIDS on collective cell migration.

Materials:

-

Adherent cells cultured in a multi-well plate (e.g., 12-well).

-

Standard cell culture medium.

-

Sterile 200 µL pipette tip.

-

Phosphate-Buffered Saline (PBS).

-

Phase-contrast microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Cell Seeding: Seed cells into the wells of a plate at a density that will allow them to form a confluent monolayer within 24 hours.

-

Creating the Wound:

-

Washing and Treatment:

-

Imaging:

-

Immediately after adding the treatment, place the plate on the microscope stage and acquire the first image (Time 0). Mark the position of the image field for future reference.

-

Return the plate to the incubator (37°C, 5% CO₂).

-

Acquire subsequent images of the same field at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[2]

-

-

Data Analysis:

-

Use image analysis software to measure the area of the cell-free gap at each time point for both control and DIDS-treated wells.

-

Calculate the percentage of wound closure at each time point relative to the Time 0 area.

-

Compare the rate of migration between the control and DIDS-treated groups.

-

5.3. Protocol: Anion Influx Assay using ³⁶Cl⁻

This protocol provides a general framework for measuring DIDS's effect on chloride transport using the radioisotope ³⁶Cl⁻, often performed in a heterologous expression system like Xenopus oocytes.

Materials:

-

Xenopus oocytes expressing the anion transporter of interest.

-

ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Chloride-free buffer (replace NaCl and KCl with sodium and potassium gluconate).

-

³⁶Cl⁻ radioisotope.

-

DIDS stock solution.

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Oocyte Preparation: Select healthy, mature oocytes expressing the target transporter.

-

Pre-incubation:

-

Place oocytes in chloride-free buffer for 15-30 minutes to deplete intracellular chloride.

-

Divide oocytes into control and treatment groups. Incubate the treatment group with DIDS in chloride-free buffer for a specified time (e.g., 30 minutes). The control group is incubated in buffer with vehicle only.

-

-

Influx Measurement:

-

Prepare an uptake solution consisting of ND96 buffer spiked with a known concentration and specific activity of ³⁶Cl⁻.

-

Initiate the influx by transferring the oocytes from the pre-incubation solution to the ³⁶Cl⁻-containing uptake solution (with or without DIDS as appropriate).

-

Allow the influx to proceed for a defined period (e.g., 10 minutes). The time should be within the linear range of uptake.

-

-

Washing:

-

Stop the influx by removing the oocytes from the uptake solution and washing them rapidly 4-5 times in ice-cold, chloride-free buffer to remove extracellular radioisotope.

-

-

Lysis and Counting:

-

Place individual oocytes into scintillation vials.

-

Lyse the oocytes by adding a detergent (e.g., 1% SDS).

-

Add scintillation fluid to each vial, mix well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ³⁶Cl⁻ influx (e.g., in pmol/oocyte/min) based on the measured CPM and the specific activity of the uptake solution.

-

Compare the influx rates between control and DIDS-treated oocytes to determine the percent inhibition.

-

Conclusion

DIDS remains a cornerstone tool in the study of anion transport. Its mechanism as an irreversible, covalent cross-linker of anion exchange proteins provides a robust method for inhibiting their function. A thorough understanding of its molecular action, target specificity, and quantitative effects is essential for the proper design and interpretation of experiments. The protocols outlined in this guide provide a framework for researchers to effectively utilize DIDS to investigate the critical roles of anion exchangers in cellular physiology and disease.

References

- 1. Khan Academy [khanacademy.org]

- 2. Acidic Environment Leads to ROS-Induced MAPK Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Use of chlorine-36 to determine regional-scale aquifer dispersivity, eastern Snake River Plain aquifer, Idaho/USA | U.S. Geological Survey [usgs.gov]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extracellular pH changes activate the p38-MAPK signalling pathway in the amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS), a widely used inhibitor of anion exchange in biological systems. The document details the multi-step synthesis, beginning from the sulfonation of 4-nitrotoluene, and outlines the subsequent purification and analytical methods for this compound. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis and application of DIDS.

Introduction

(E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, commonly known as DIDS, is a potent and irreversible inhibitor of anion transport systems in cells. Its ability to covalently bind to and block anion exchanger proteins, such as the Band 3 protein in red blood cells, has made it an invaluable tool in physiological and pharmacological research. The synthesis of DIDS is a multi-step process that requires careful control of reaction conditions to ensure a high-purity final product. This guide provides a detailed methodology for the synthesis and purification of DIDS.

Synthesis Pathway

The synthesis of DIDS is a four-step process commencing with 4-nitrotoluene. The overall synthetic scheme is presented below.

digraph "Synthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 1: Overall synthesis pathway of DIDS.

Step 1: Sulfonation of 4-Nitrotoluene

The first step involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid.

Step 2: Oxidative Coupling to form Disodium 4,4'-dinitrostilbene-2,2'-disulfonate (DNS)

The 4-nitrotoluene-2-sulfonic acid is then subjected to an oxidative coupling reaction to yield the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[1]

Step 3: Reduction to 4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS)

The dinitro compound is subsequently reduced to form 4,4'-diaminostilbene-2,2'-disulfonic acid.[1]

Step 4: Thiocyanation to form Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS)

The final step is the conversion of the diamino compound to the diisothiocyanate derivative. This is typically achieved by reaction with thiophosgene or a thiophosgene equivalent.

Experimental Protocols

Synthesis of Disodium 4,4'-dinitrostilbene-2,2'-disulfonate

-

Materials: 4-nitrotoluene-2-sulfonic acid, sodium hydroxide, sodium hypochlorite solution.

Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic acid

-

Materials: Disodium 4,4'-dinitrostilbene-2,2'-disulfonate, reducing agent (e.g., iron filings, catalytic hydrogenation).

Synthesis of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate

-

Materials: 4,4'-Diaminostilbene-2,2'-disulfonic acid, thiophosgene, a suitable base, and an organic solvent.

Purification

The purification of the final product, DIDS, is crucial to remove any unreacted starting materials and by-products.

digraph "Purification Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 2: General purification workflow for DIDS.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be one in which DIDS is soluble at high temperatures but sparingly soluble at room temperature. A mixture of solvents may also be employed. For stilbene derivatives, hot alcohol is often used for recrystallization.[1]

General Recrystallization Protocol:

-

Dissolve the crude DIDS in a minimum amount of a hot solvent (e.g., ethanol, ethanol/water mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography

For higher purity, column chromatography may be employed. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase will depend on the polarity of the impurities.

Data Presentation

| Parameter | 4-Nitrotoluene | 4-Nitrotoluene-2-sulfonic acid | Disodium 4,4'-dinitrostilbene-2,2'-disulfonate | 4,4'-Diaminostilbene-2,2'-disulfonic acid | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₅S | C₁₄H₈N₂Na₂O₁₀S₂ | C₁₄H₁₄N₂O₆S₂ | C₁₆H₈N₂Na₂O₆S₄ |

| Molecular Weight | 137.14 g/mol | 217.21 g/mol | 474.32 g/mol | 370.39 g/mol | 534.45 g/mol |

| Appearance | Pale yellow solid | - | - | - | Yellowish powder |

| Solubility | - | - | - | - | Soluble in water |

Note: Detailed quantitative data on reaction yields and purity at each step are not consistently reported in publicly available literature and would need to be determined empirically.

Analytical Methods for Purity Assessment

The purity of the synthesized DIDS can be assessed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and for monitoring the progress of the purification.

-

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To confirm the presence of the isothiocyanate (-N=C=S) functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final compound and confirm its purity.

-

UV-Visible Spectroscopy: To determine the concentration and purity of DIDS solutions.

-

Conclusion

The synthesis of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate is a multi-step process that requires careful execution and purification to obtain a high-purity product suitable for research and drug development applications. This guide provides a foundational understanding of the synthetic pathway and purification methodologies. For detailed, step-by-step experimental procedures, researchers should refer to specialized organic synthesis literature and patents. The development of robust and well-documented protocols is essential for the consistent and reliable production of this important biochemical tool.

References

Spectroscopic Properties of DIDS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology and physiology. Primarily known as a potent and largely irreversible inhibitor of anion exchange proteins, its utility in research is critically dependent on a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of DIDS, specifically its fluorescence and absorbance profiles. Detailed experimental protocols for these measurements are also provided to ensure accurate and reproducible results. Furthermore, this guide illustrates the mechanism of DIDS as an anion exchange inhibitor through a detailed signaling pathway diagram.

Spectroscopic Properties of DIDS

The spectroscopic properties of DIDS are fundamental to its application and quantification in experimental settings. While primarily used as an inhibitor, its inherent absorbance and fluorescence characteristics can be leveraged for detection and analysis.

Absorbance Properties

DIDS exhibits characteristic absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The primary absorbance maxima (λmax) are observed at approximately 220 nm and 265 nm. These absorbance peaks are crucial for determining the concentration of DIDS in solution, guided by the Beer-Lambert law. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for this calculation.

Fluorescence Properties

While not as prominent as its absorbance, DIDS does exhibit fluorescence. The fluorescence of DIDS is characterized by an excitation wavelength of 342 nm and an emission wavelength of 418 nm. The quantum yield of DIDS fluorescence is not widely reported, suggesting it may not be a highly fluorescent compound. However, its fluorescence can still be a useful property for certain detection methods, provided sensitive instrumentation is available.

Data Presentation: Summary of Spectroscopic Parameters

For ease of comparison and reference, the quantitative spectroscopic data for DIDS are summarized in the table below.

| Spectroscopic Parameter | Value | Solvent | Reference |

| Absorbance | |||

| Absorbance Maximum (λmax) 1 | 220 nm | Water | [1] |

| Absorbance Maximum (λmax) 2 | 265 nm | Water | [1] |

| Molar Extinction Coefficient (ε) at 280 nm | 3000 M-1cm-1 | Water | [1] |

| Molar Extinction Coefficient (ε) at 342 nm | 54 M-1cm-1 | Water | [1] |

| Fluorescence | |||

| Excitation Wavelength (λex) | 342 nm | Not Specified | [2] |

| Emission Wavelength (λem) | 418 nm | Not Specified | [2] |

Experimental Protocols

Accurate measurement of the spectroscopic properties of DIDS requires careful preparation of solutions and adherence to standardized protocols. A critical consideration is the stability of DIDS in aqueous solutions, where it can hydrolyze and multimerize, affecting its spectroscopic and inhibitory properties[3][4]. Therefore, it is recommended to use freshly prepared solutions for all experiments.

Preparation of DIDS Stock Solution

-

Reagent : 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid, disodium salt hydrate.

-

Solvent : Due to the instability of isothiocyanates in water, it is recommended to prepare stock solutions in a non-aqueous solvent such as Dimethyl sulfoxide (DMSO)[2]. A common stock solution concentration is 10-50 mM.

-

Procedure :

-

Weigh the desired amount of DIDS powder in a microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the target concentration.

-

Vortex thoroughly until the DIDS is completely dissolved.

-

Store the stock solution at -20°C, protected from light. For working solutions, it is advisable to prepare them fresh from the stock on the day of the experiment.

-

Absorbance Measurement Protocol (UV-Vis Spectrophotometry)

This protocol outlines the steps to measure the absorbance spectrum of DIDS and determine its concentration.

-

Instrumentation : A UV-Vis spectrophotometer capable of scanning the UV range (e.g., 200-400 nm).

-

Materials :

-

DIDS stock solution (in DMSO).

-

Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Note that DIDS is more stable in bicarbonate-free solutions.

-

Quartz cuvettes (1 cm path length).

-

-

Procedure :

-

Blank Preparation : Fill a quartz cuvette with the same buffer used to dilute the DIDS stock solution. This will serve as the blank to zero the spectrophotometer.

-

Sample Preparation : Prepare a series of DIDS dilutions from the stock solution into the buffer to create a standard curve. A typical concentration range for generating a standard curve might be 1-50 µM.

-

Measurement :

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Place the blank cuvette in the spectrophotometer and zero the instrument.

-

Replace the blank with the cuvette containing the most dilute DIDS standard and record the absorbance spectrum.

-

Repeat the measurement for all the standards, moving from the lowest to the highest concentration.

-

Measure the absorbance of the unknown DIDS sample.

-

-

Data Analysis :

-

Plot the absorbance at a specific wavelength (e.g., 265 nm) against the known concentrations of the standards to generate a standard curve.

-

Use the linear regression equation of the standard curve to calculate the concentration of the unknown sample based on its absorbance.

-

-

Fluorescence Measurement Protocol (Fluorometry)

This protocol describes how to measure the fluorescence emission of DIDS.

-

Instrumentation : A fluorometer or fluorescence spectrophotometer.

-

Materials :

-

DIDS stock solution (in DMSO).

-

Appropriate buffer (e.g., PBS, pH 7.4).

-

Quartz fluorescence cuvettes.

-

-

Procedure :

-

Blank Preparation : Fill a fluorescence cuvette with the same buffer used for the DIDS solution to measure the background fluorescence.

-

Sample Preparation : Prepare a dilution of DIDS in the buffer. The optimal concentration should be determined empirically to avoid inner filter effects, but a starting point could be in the low micromolar range.

-

Measurement :

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to 342 nm.

-

Set the emission scan range to, for example, 380-500 nm.

-

Place the blank cuvette in the fluorometer and record the background emission spectrum.

-

Replace the blank with the DIDS sample cuvette and record the fluorescence emission spectrum.

-

-

Data Analysis :

-

Subtract the background spectrum from the DIDS sample spectrum to obtain the net fluorescence emission.

-

The peak of this corrected spectrum represents the emission maximum of DIDS.

-

-

Mandatory Visualization

DIDS Inhibition of Anion Exchanger Signaling Pathway

DIDS is a potent inhibitor of the SLC4 family of anion exchangers, such as Anion Exchanger 3 (AE3), also known as Band 3 protein in erythrocytes. These transporters mediate the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the plasma membrane, playing a crucial role in pH regulation and CO₂ transport. DIDS binds to the transporter, blocking the channel and preventing this exchange.

DIDS inhibits the electroneutral exchange of Cl⁻ and HCO₃⁻ by the AE3 transporter.

Experimental Workflow for DIDS Absorbance Measurement

The following diagram illustrates the logical flow of an experiment to determine the concentration of an unknown DIDS solution using UV-Vis spectrophotometry.

Workflow for determining DIDS concentration using UV-Vis spectrophotometry.

References

A Comprehensive Review of the Biological Effects of 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic Acid (DIDS)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS) is a chemical compound that has been a cornerstone in physiological and pharmacological research since the early 1970s.[1][2] It is widely recognized as a potent inhibitor of anion exchange and transport systems, most notably the chloride-bicarbonate exchanger (Band 3 protein) in red blood cells.[3][4] This property has made it an invaluable tool for investigating a myriad of biological processes that depend on anion transport, including intracellular pH regulation, cell volume control, and membrane excitability.[1][3] However, the biological profile of DIDS is far from simple. Emerging research has revealed a complex landscape of "off-target" effects, direct modulation of signaling proteins, and context-dependent actions on cell survival pathways. A critical and often overlooked aspect of DIDS is its instability in aqueous solutions, where it hydrolyzes and multimerizes into more potent derivatives, a factor that significantly influences experimental outcomes.[1][2]

This technical guide provides a comprehensive literature review of the biological effects of DIDS, synthesizing key findings for researchers, scientists, and drug development professionals. It presents quantitative data in structured tables, details common experimental methodologies, and visualizes key pathways and workflows to offer a nuanced understanding of this multifaceted compound.

Mechanism of Action

The mechanisms through which DIDS exerts its biological effects are varied, ranging from the well-documented inhibition of anion transporters to direct chemical interactions with other proteins.

Primary Target: Anion Transporters and Channels

DIDS is primarily characterized as an inhibitor of anion transport proteins. It blocks these transporters through a two-step process: initial reversible binding followed by the irreversible covalent modification of lysine residues via its two isothiocyanate groups.[3]

-

Chloride-Bicarbonate Exchangers (Band 3): DIDS is a classical inhibitor of the Band 3 protein, which is crucial for CO2 transport in the blood and intracellular pH regulation in various cell types.[3]

-

CLC Family of Proteins: CLC proteins, which function as both chloride channels and Cl⁻/H⁺ exchangers, are key targets of DIDS.[1] However, DIDS itself is a low-potency inhibitor for some members of this family. For example, it inhibits the ClC-Ka chloride channel with an IC50 of 100 μM and the bacterial ClC-ec1 Cl⁻/H⁺ exchanger with an IC50 of approximately 300 μM.[1]

-

Intracellular and Mitochondrial Channels: DIDS also acts on intracellular anion channels. It inhibits chloride channels in rat heart mitochondrial and lysosomal vesicles.[5] Furthermore, it blocks the mitochondrial inner membrane anion channel (IMAC), which is involved in regulating mitochondrial metabolism and volume.[6]

Chemical Instability and Potent Derivatives

A crucial consideration when using DIDS is its instability in aqueous solutions. DIDS hydrolyzes and subsequently oligomerizes to form di-, tri-, tetra-, and pentameric polythioureas.[1][2] These derivatives have been shown to be significantly more potent inhibitors than DIDS itself. For instance, the hydrolyzed DIDS mixture inhibits the ClC-ec1 exchanger with an IC50 of approximately 5 μM, a potency ~60 times greater than the parent compound.[1] The tetra- and pentameric forms are hypothesized to act as "tethered blockers" that can simultaneously obstruct both chloride pathways in the dimeric CLC proteins.[1]

Off-Target and Other Molecular Interactions

Beyond anion transporters, DIDS interacts with a range of other proteins, contributing to its broad biological effects:

-

Direct Caspase Inhibition: DIDS can directly inhibit caspases, which are key proteases in the apoptotic cascade. It has been shown to inhibit caspase-3, -8, and -9 in cell lysates, likely by alkylating the reactive thiol group in the active site of these enzymes.[7][8] This action is downstream of cytochrome c release.[7][9]

-

VDAC Inhibition: DIDS is an inhibitor of the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane that is involved in apoptosis and metabolite transport.[9][10]

-

RAD51 Inhibition: DIDS inhibits the RAD51 protein, which is essential for homologous recombination and DNA repair. It blocks RAD51-mediated strand exchange reactions and DNA binding.[10]

-

TRPV1 Channel Modulation: In DRG neurons, DIDS does not activate the TRPV1 channel directly but significantly potentiates the currents induced by agonists like capsaicin or low pH.[11]

Quantitative Data on DIDS Bioactivity

The potency of DIDS varies significantly depending on its target and the experimental conditions. The following tables summarize key quantitative data reported in the literature.

| Target | Species/System | Effect | Potency (IC50 / EC50 / K1/2) | Reference(s) |

| ClC-Ka Chloride Channel | Mammalian | Inhibition | 100 µM | [1] |

| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | Inhibition | ~300 µM | [1] |

| Hydrolyzed DIDS Oligomers (on ClC-ec1) | Bacterial | Inhibition | ~5 µM | [1] |

| Intracellular Chloride Channels | Rat Heart Cardiomyocytes | Inhibition (Open Probability) | 7 µM (EC50) | [5] |

| Mitochondrial Inner Membrane Anion Channel (IMAC) | Rat Liver Mitochondria | Inhibition (Malonate Transport) | 26 µM (IC50) | [6] |

| Deformation-Induced Cation Flux | Human Erythrocytes | Inhibition | ~1 µM (K1/2) | [4] |

| Cerebral Artery Smooth Muscle Cells | Not Specified | Vasodilation | 69 ± 14 µM (IC50) | [11] |

Table 1: Inhibitory Potency of DIDS on Various Channels and Transporters.

| Biological Process | Cell Type/System | DIDS Concentration | Observed Effect | Reference(s) |

| Apoptosis | H2O2-induced Cardiomyocytes | 100 µM | Inhibition of apoptosis. | [5] |

| Apoptosis | Cultured Hippocampal Neurons | 40 µM - 400 µM | Induction of apoptosis; increased expression of cytochrome C, caspase 3, and JNK3. | [12] |

| Caspase-3 and -9 Activation | ALA-SDT-induced Cancer Cells | 100 µM | Clear inhibition of caspase activation. | [10] |

| RAD51-mediated Strand Exchange | In Vitro | 0 - 10 µM | Inhibition of strand exchange. | [10] |

| Angiotensin II-induced Contraction | Rabbit Afferent Arterioles | 0.5 mM (500 µM) | Strong inhibition of contraction. | [13] |

| Iodide Efflux | Porcine Thyroid Cells | 1 mM (1000 µM) | Complete inhibition of TSH-induced iodide efflux. | [14] |

Table 2: Other Quantitative Biological Effects of DIDS.

Biological and Physiological Effects

The multifaceted molecular interactions of DIDS translate into a wide array of effects on complex physiological and pathological processes.

Role in Apoptosis: A Dual-Edged Sword

The effect of DIDS on apoptosis is highly context-dependent, with reports demonstrating both pro-apoptotic and anti-apoptotic activities.

-

Anti-Apoptotic Effects: In several models, DIDS exhibits protective effects. It inhibits H2O2-induced apoptosis in cardiomyocytes.[5] This anti-apoptotic role is attributed to several mechanisms: inhibition of anion channels involved in apoptotic volume decrease, blockade of VDAC to prevent cytochrome c release, and direct inhibition of caspases-3 and -9.[5][7][10] In neonatal rats with hypoxic-ischemic brain damage, DIDS reduced the number of caspase-3 positive cells and ameliorated white matter damage.[11]

-

Pro-Apoptotic Effects: Conversely, in cultured hippocampal neurons, DIDS itself induces an apoptotic phenotype in a dose- and time-dependent manner (at 40-400 µM).[12] This process involves the upregulation of pro-apoptotic proteins, including c-Jun N-terminal kinase 3 (JNK3), cytochrome C, and caspase 3.[12] This suggests that in certain cell types, particularly neurons, DIDS can be cytotoxic and is not neuroprotective against ischemic insults.[12]

Effects on the Nervous System

DIDS modulates neuronal function through various mechanisms. It potentiates TRPV1 channel currents in DRG neurons, suggesting a role in pain signaling.[11] In neonatal rats, DIDS was found to ameliorate ischemia-hypoxia-induced white matter damage by reducing reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).[11] However, other studies report that DIDS is cytotoxic to cultured neurons and does not provide protection against ischemic insults, challenging its potential as a neuroprotective agent.[12]

Cardiovascular and Renal Effects

In the vasculature, DIDS can act as a vasodilator on pressure-constricted cerebral arteries.[11] In the kidney, DIDS inhibits the contraction of afferent arterioles induced by angiotensin II and stimulates renin release, suggesting that DIDS-sensitive chloride channels are involved in regulating renal blood flow and hormone secretion.[13]

Experimental Protocols and Considerations

Accurate and reproducible experimental results with DIDS require careful attention to its chemical properties and handling.

Preparation and Handling of DIDS Solutions

-

Solubilization: DIDS is poorly soluble in water but is soluble in DMSO at concentrations greater than 10 mM.[11] For most cell-based experiments, a concentrated stock solution is prepared in DMSO.

-

Storage: Stock solutions should be stored at or below -20°C for long-term stability.[11]

-

Instability in Aqueous Media: As DIDS hydrolyzes and oligomerizes in aqueous buffer, it is critical to prepare fresh dilutions from the DMSO stock immediately before each experiment. The "aging" of a DIDS solution can lead to the formation of more potent oligomers, which can drastically alter the effective concentration and introduce variability.[1]

-

Control Experiments: Given that DMSO is used as a solvent, an equivalent concentration of DMSO should be used in all vehicle control experiments.

Methodology for Key Experiments

-

Single-Channel Electrophysiology: To study the effect of DIDS on specific ion channels, vesicles containing the channels (e.g., from mitochondrial preparations) can be incorporated into a bilayer lipid membrane. Single-channel currents are then measured using patch-clamp techniques in defined ionic solutions (e.g., 250:50 mmol/l KCl cis/trans solutions). DIDS is added to assess its effect on channel open probability, conductance, and dwell time.[5]

-

Cell Viability and Apoptosis Assays: A common workflow to assess the effect of DIDS on cell death involves several steps. Cells are first cultured under standard conditions. They are then treated with a vehicle control, an apoptotic stimulus (e.g., staurosporine, H2O2), DIDS alone, or a combination of the stimulus and DIDS. Following incubation, cell viability and the apoptotic pathway can be assessed using various methods:

-

Western Blotting: To measure the expression or cleavage of key apoptotic proteins like caspases (e.g., cleaved caspase-3), cytochrome c, and JNK3.[12]

-

Flow Cytometry: Using Annexin V and propidium iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[12]

-

Conclusion

DIDS remains a widely used tool in biological research, primarily for its ability to inhibit anion transport. However, its biological effects are far more complex than that of a simple, specific channel blocker. The compound's chemical instability in aqueous solutions leads to the formation of highly potent oligomers, a critical factor that must be controlled for in experimental design. Furthermore, DIDS exhibits significant off-target effects, including the direct inhibition of key signaling proteins like caspases and VDAC, and its impact on cell survival is remarkably context-dependent, capable of being either protective or cytotoxic. For researchers and drug development professionals, a thorough understanding of this multifaceted activity is essential for the accurate interpretation of experimental data and for leveraging DIDS as a chemical probe to explore complex biological systems. Future investigations should continue to delineate the specific targets of DIDS and its derivatives to fully harness its potential in biomedical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New light on the "old" chloride channel blocker DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DIDS - Wikipedia [en.wikipedia.org]

- 4. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mitochondrial inner membrane anion channel is inhibited by DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS)

For Researchers, Scientists, and Drug Development Professionals

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, commonly known as DIDS, is a potent and widely utilized chemical probe in cell biology and physiology. It is primarily recognized as a selective and irreversible inhibitor of anion exchange, making it an invaluable tool for studying ion transport mechanisms across cell membranes. This guide provides a comprehensive overview of its molecular structure, mechanism of action, experimental applications, and its role in specific signaling pathways.

Molecular Structure and Physicochemical Properties

DIDS is a derivative of stilbene, characterized by the presence of two isothiocyanate (-N=C=S) and two sulfonate (-SO₃⁻) groups attached to the aromatic rings. The "(E)-" designation refers to the trans configuration of the ethene-diyl bridge, which is the more stable isomer. The isothiocyanate groups are highly reactive and are responsible for the covalent binding and irreversible inhibition of its target proteins. The sulfonate groups confer water solubility to the molecule.

Quantitative Data Summary

The key physicochemical and spectroscopic properties of DIDS are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈N₂Na₂O₆S₄ | [1][2] |

| Molecular Weight | 498.5 g/mol | [3][4] |

| CAS Number | 67483-13-0 | [2][3][4] |

| Appearance | Yellow crystalline solid | [1][4] |

| Solubility | Soluble in 0.1 M KHCO₃ (50 mg/ml), DMSO (20 mg/ml), DMF (30 mg/ml), and PBS (pH 7.2, 1 mg/ml).[3][4] Isothiocyanates are unstable in water and should not be stored in aqueous solutions for extended periods.[3] | |

| Maximum Absorbance (λmax) | 344 nm, 353 nm | [4] |

| Fluorescence | Excitation: 342 nm, Emission: 418 nm | [3] |

Mechanism of Action

DIDS is best known as a specific inhibitor of anion permeability in cells.[5] Its primary mechanism involves the covalent modification of anion exchanger proteins, most notably the Band 3 protein (anion exchanger 1 or AE1) found in the membrane of red blood cells.

The process of inhibition occurs in two stages:

-

Reversible Binding: Initially, the negatively charged sulfonate groups of DIDS bind reversibly to a positively charged region on the exterior of the anion transporter.[6]

-

Irreversible Covalent Bonding: Following the initial binding, one of the highly reactive isothiocyanate groups forms a covalent thiourea linkage with a lysine residue within the protein's extracellular domain.[3] This covalent modification leads to an irreversible blockade of the transporter's function, preventing the exchange of anions such as chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane.

While its most prominent target is the Band 3 protein, DIDS has been shown to inhibit other transport proteins, including various sodium-coupled bicarbonate transporters and some chloride channels.[4] It has also been reported to block ATP-sensitive cation channels.[3] This broader reactivity should be considered when interpreting experimental results.

Experimental Protocols

The following is a detailed protocol for a classic application of DIDS: the inhibition of anion exchange in human erythrocytes, which can be monitored by measuring changes in cell volume in response to osmotic stress.

Protocol: Inhibition of Anion Exchange in Erythrocytes

Objective: To demonstrate the inhibitory effect of DIDS on chloride-bicarbonate exchange in human red blood cells (RBCs) by measuring the rate of cell swelling in an ammonium chloride solution.

Materials:

-

Freshly drawn human blood with an anticoagulant (e.g., heparin or EDTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DIDS stock solution (e.g., 10 mM in DMSO)

-

Isotonic Ammonium Chloride (NH₄Cl) solution (150 mM)

-

Spectrophotometer capable of measuring absorbance at 600 nm (for monitoring cell swelling)

-

Microcentrifuge and tubes

Methodology:

-

Preparation of Erythrocytes:

-

Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

-

Resuspend the packed RBCs in 10 volumes of ice-cold PBS.

-

Repeat the centrifugation and washing steps two more times to obtain a pure RBC suspension.

-

Finally, resuspend the packed RBCs in PBS to a final concentration of 50% (v/v).

-

-

DIDS Incubation:

-

Prepare two sets of tubes. To the "Test" tubes, add DIDS stock solution to achieve a final concentration range (e.g., 1 µM, 10 µM, 50 µM). To the "Control" tube, add an equivalent volume of DMSO.

-

Add the 50% RBC suspension to each tube to achieve a final hematocrit of 5%.

-

Incubate the tubes at 37°C for 30 minutes to allow for DIDS binding and inhibition.

-

After incubation, wash the RBCs twice with cold PBS to remove unbound DIDS. Resuspend the final pellet to a 5% hematocrit in PBS.

-

-

Anion Exchange Assay (Cell Swelling):

-

Set the spectrophotometer to read absorbance at 600 nm.

-

Pipette 1 ml of the 150 mM NH₄Cl solution into a cuvette.

-

Rapidly add 20 µl of the DIDS-treated (or control) RBC suspension to the cuvette and mix immediately by inversion.

-

Start recording the absorbance at 600 nm every 15 seconds for 5-10 minutes.

-

As NH₄Cl enters the cells, it dissociates into NH₃ and H⁺. The NH₃ diffuses out, leaving H⁺, which is exchanged for extracellular Na⁺ via the Na⁺/H⁺ exchanger. To maintain neutrality, Cl⁻ and HCO₃⁻ are exchanged via the anion exchanger. The net influx of ions causes water to enter the cell, leading to swelling and a decrease in absorbance (due to decreased light scattering).

-

The rate of absorbance decrease is proportional to the rate of anion exchange.

-

-

Data Analysis:

-

Plot absorbance (A₆₀₀) versus time for both control and DIDS-treated samples.

-

Calculate the initial rate of swelling (the steepest part of the slope) for each condition.

-

Compare the rates of the DIDS-treated samples to the control. A significant reduction in the rate of swelling indicates inhibition of the anion exchanger.

-

Experimental Workflow Diagram

The logical flow of the protocol described above is illustrated in the following diagram.

Involvement in Signaling Pathways

Beyond its classical role as a transport inhibitor, DIDS has been shown to modulate specific cellular signaling pathways, offering neuroprotective and anti-inflammatory effects. One such pathway involves the Toll-like receptor 2 (TLR2).

Inhibition of the TLR2-Mediated Inflammatory Pathway

In models of ischemic injury, the innate immune receptor TLR2 is upregulated. Activation of TLR2 triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), which contributes to cell death. DIDS has been demonstrated to suppress this pathway. It inhibits the ischemia-induced upregulation of both TLR2 and its downstream effector IL-1β, thereby reducing inflammation and protecting neurons from injury. Dysregulated TLR2 signaling has been implicated in a variety of diseases, and inhibitors of this pathway are of significant therapeutic interest.[7]

The simplified signaling cascade and the point of DIDS intervention are depicted below.

Conclusion

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) remains an essential tool in biomedical research. Its ability to irreversibly inhibit anion exchange provides a specific method for investigating the roles of these transporters in cellular homeostasis. Furthermore, emerging research into its effects on signaling pathways like TLR2 highlights its potential as a lead compound for developing therapeutics for inflammatory and neurodegenerative conditions. Researchers utilizing DIDS should be mindful of its reactivity and potential off-target effects, employing appropriate controls to ensure the validity of their findings.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. DIDS - Wikipedia [en.wikipedia.org]

- 7. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of DIDS: A Seminal Tool in Anion Transport Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Seminal Research: Cabantchik and Rothstein's Investigations

The foundational work on DIDS and its effects on anion permeability in human red blood cells was conducted by Z. Iola Cabantchik and Aser Rothstein. Their series of papers published in the Journal of Membrane Biology in the early 1970s systematically characterized a class of disulfonic stilbene derivatives, culminating in the identification of DIDS as a highly potent and specific covalent inhibitor of the anion exchanger.

In their 1972 paper, "The Nature of the Membrane Sites Controlling Anion Permeability of Human Red Blood Cells as Determined by Studies with Disulfonic Stilbene Derivatives," Cabantchik and Rothstein explored the structure-activity relationship of various stilbene derivatives.[1] This work laid the groundwork for the development of more potent and specific inhibitors.

A subsequent key paper in 1974, "Membrane Proteins Related to Anion Permeability of Human Red Blood Cells. I. Localization of Disulfonic Stilbene Binding Sites in Proteins Involved in Permeation," provided definitive evidence for the target of these inhibitors.[2][3] Using a tritiated form of DIDS, ([³H]DIDS), they were able to quantify the number of binding sites and identify the specific membrane protein involved.

Quantitative Data from Seminal Studies

The research by Cabantchik and Rothstein provided critical quantitative data that established the stoichiometry of DIDS inhibition and its specificity for the anion exchange protein.

| Parameter | Value | Reference |

| Number of DIDS Binding Sites per Red Blood Cell | Approximately 300,000 | [3] |

| Molecular Weight of the Primary DIDS-labeled Protein | 95,000 Daltons | [3] |

| Stoichiometry of Inhibition | 1 mole of DIDS per mole of protein | [2] |

| Relationship of DIDS Binding to Inhibition of Anion Exchange | Linear | [3] |

Detailed Experimental Protocols

The following are detailed methodologies from the key papers that were instrumental in the discovery and characterization of DIDS.

Synthesis of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS)

The synthesis of DIDS and its derivatives was a crucial aspect of the early research. A common starting material for these syntheses was 4,4'-dinitrostilbene-2,2'-disulfonic acid. The following is a general outline of the synthetic procedure:

-

Reduction of the Nitro Groups: The two nitro groups of 4,4'-dinitrostilbene-2,2'-disulfonic acid are reduced to amino groups. This can be achieved using a variety of reducing agents, such as sodium dithionite or catalytic hydrogenation.

-

Conversion to Isothiocyanates: The resulting 4,4'-diaminostilbene-2,2'-disulfonic acid is then converted to the corresponding diisothiocyanate. This is typically accomplished by reacting the diamino compound with thiophosgene (CSCl₂) in a suitable solvent system, often a biphasic mixture of water and an organic solvent like chloroform, while maintaining a basic pH with sodium bicarbonate or another base.

-

Purification: The final product, DIDS, is then purified, often by recrystallization from a suitable solvent.

For radiolabeling studies, a tritiated precursor, such as tritiated 5-nitrotoluene-o-sulfonic acid, was used to synthesize [³H]DIDS, allowing for sensitive detection and quantification of its binding to membrane components.[2]

Preparation of Red Blood Cell Ghosts

To study the interaction of DIDS with membrane components without interference from the cytoplasm, red blood cell "ghosts" (hemoglobin-free membranes) were prepared. A typical protocol is as follows:

-

Washing of Erythrocytes: Freshly drawn human red blood cells are washed multiple times in an isotonic saline solution (e.g., 150 mM NaCl) by centrifugation and resuspension to remove plasma proteins and buffy coat.

-

Hemolysis: The washed red blood cells are then lysed by suspension in a hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4). This causes the cells to swell and burst, releasing their cytoplasmic contents, including hemoglobin.

-

Washing of Ghosts: The resulting membranes (ghosts) are then repeatedly washed by centrifugation and resuspension in the hypotonic buffer until they are free of hemoglobin, appearing as a white pellet.

-

Resealing (Optional): For certain transport studies, the ghosts can be "resealed" in a medium containing the desired internal solutes by incubating them at 37°C in an isotonic solution.

Measurement of Anion Flux (Sulfate Efflux)

The inhibitory effect of DIDS was quantified by measuring its impact on the rate of anion exchange. Sulfate (SO₄²⁻) was often used as the model anion due to its slower transport rate compared to chloride, making it easier to measure.

-

Loading of Erythrocytes with ³⁵SO₄²⁻: Washed red blood cells are incubated in a buffer containing radioactive sulfate ([³⁵S]O₄²⁻) to allow for its equilibration across the cell membrane.

-

Removal of External ³⁵SO₄²⁻: The loaded cells are then washed rapidly in a cold, sulfate-free medium to remove all external radioactivity.

-

Initiation of Efflux: The washed, loaded cells are then suspended in a sulfate-free medium at a controlled temperature (e.g., 37°C) to initiate the efflux of [³⁵S]O₄²⁻.

-

Sampling and Separation: At specific time intervals, aliquots of the cell suspension are taken and the cells are rapidly separated from the supernatant, typically by centrifugation through a layer of a dense, water-immiscible oil (e.g., dibutyl phthalate) or by rapid filtration.

-

Quantification of Radioactivity: The radioactivity in the supernatant (representing the effluxed [³⁵S]O₄²⁻) is then measured using a scintillation counter.

-

Inhibition Studies: To determine the inhibitory effect of DIDS, cells are pre-incubated with varying concentrations of the inhibitor before the efflux measurement is initiated.

Visualizing the Core Concepts

The following diagrams illustrate the key experimental workflow for measuring anion flux and the proposed mechanism of DIDS inhibition.

Conclusion

The discovery and characterization of DIDS by Cabantchik and Rothstein in the early 1970s marked a pivotal moment in the study of membrane biology. Their meticulous research not only provided a powerful tool for inhibiting anion transport but also led to the identification and quantification of the protein responsible for this crucial physiological function in red blood cells. The experimental protocols they developed and the quantitative data they generated laid the foundation for decades of subsequent research into the structure, function, and regulation of anion exchangers. DIDS remains a vital compound in the arsenal of researchers and drug development professionals investigating ion transport and its role in health and disease.

References

The Stilbene Disulfonate Core: Chemical Properties and Mechanism of Action

An In-depth Technical Guide to the Stilbene Disulfonate Core of DIDS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), focusing on its stilbene disulfonate core. DIDS is a widely utilized chemical tool for studying anion transport and has garnered interest for its diverse biological activities. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes associated cellular pathways and workflows.

The core structure of DIDS is a stilbene molecule substituted with two sulfonate groups and two isothiocyanate groups. The stilbene backbone provides a rigid scaffold, while the two negatively charged sulfonate groups confer water solubility and play a crucial role in the molecule's interaction with the positively charged residues of anion exchanger binding pockets.

The primary and most well-characterized function of DIDS is the inhibition of anion exchange, particularly the chloride-bicarbonate exchanger Band 3 (AE1) in erythrocytes. The isothiocyanate groups are highly reactive and can form covalent bonds with primary amino groups, such as the lysine residues in the binding site of target proteins, leading to irreversible inhibition. However, DIDS also exhibits reversible binding. The binding process to Band 3 is thought to occur in two steps: an initial rapid, reversible binding followed by a slower, covalent reaction. Some studies suggest that DIDS acts as an allosteric competitive inhibitor of monovalent anion binding to Band 3.[1]

Beyond its classical role as an anion exchange inhibitor, DIDS has been shown to modulate a variety of other cellular processes, including apoptosis and inflammatory signaling pathways. It is important to note that in aqueous solutions, DIDS can hydrolyze and multimerize, forming polythioureas that can be significantly more potent inhibitors of some channels than DIDS itself.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of DIDS and its analogs.

| Parameter | Value | Target/System | Reference |

| Dissociation Constant (Kd) | 2.53 x 10⁻⁸ M | DIDS binding to Band 3 protein (0°C) | [3] |

| IC₅₀ | 11.7 ± 3.1 µM | Mitochondrial anion channels (rat heart) | [4] |

| Binding Stoichiometry | 1.1 - 1.2 molecules/monomer | Irreversible H₂DIDS binding to Band 3 | [5] |

| Inhibition Stoichiometry | 1.1 x 10⁶ molecules/cell | Complete inhibition of sulfate flux by DIDS |

Table 1: Key Quantitative Data for DIDS

| Compound | Modification from DIDS | Target/System | Reported Activity/Dissociation Constant | Reference |

| SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonate) | One isothiocyanate group is replaced by an acetamido group. | Anion transport system (sarcoplasmic reticulum) | Kd = 0.048 µM | |

| H₂DIDS (4,4'-Diisothiocyanato-1,2-diphenylethane-2,2'-disulfonic acid) | The stilbene double bond is reduced. | Band 3 protein (human erythrocytes) | Slower covalent reaction rate than DIDS |

Table 2: Structure-Activity Relationship of DIDS Analogs

Experimental Protocols

Anion Exchange Inhibition Assay in Human Erythrocytes

This protocol describes a method to measure the inhibition of sulfate influx into human erythrocytes by DIDS.

Materials:

-

Freshly drawn human blood in an anticoagulant (e.g., heparin).

-

Saline solution: 150 mM NaCl, 20 mM HEPES, pH 7.4.

-

Sulfate-loading buffer: 150 mM Na₂SO₄, 20 mM HEPES, pH 7.4.

-

Wash buffer: 100 mM NaCl, 50 mM sucrose, 20 mM HEPES, pH 7.4.

-

DIDS stock solution (e.g., 10 mM in DMSO).

-

³⁵S-labeled Na₂SO₄.

-

Scintillation fluid.

-

Microcentrifuge tubes.

-

Scintillation counter.

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate the plasma and buffy coat.

-

Wash the red blood cells (RBCs) three times with cold saline solution.

-

Resuspend the RBCs to a 50% hematocrit in saline.

-

-

Sulfate Loading:

-

Incubate the washed RBCs in the sulfate-loading buffer for 2 hours at 37°C to replace intracellular chloride with sulfate.

-

Wash the sulfate-loaded RBCs three times with the wash buffer to remove extracellular sulfate.

-

Resuspend the cells to a 10% hematocrit in the wash buffer.

-

-

DIDS Incubation:

-

Prepare serial dilutions of DIDS in the wash buffer to achieve the desired final concentrations (e.g., 0-100 µM).

-

Add the DIDS dilutions to the RBC suspension and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

-

Sulfate Influx Measurement:

-

Initiate the influx by adding ³⁵S-labeled Na₂SO₄ to each tube to a final activity of ~2 µCi/mL.

-

At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the cell suspension and transfer them to microcentrifuge tubes containing a layer of silicone oil over a sucrose solution.

-

Centrifuge immediately at 12,000 x g for 1 minute to pellet the cells through the oil, separating them from the radioactive medium.

-

Aspirate the supernatant and oil layer.

-

Lyse the RBC pellet with water and add scintillation fluid.

-

-

Data Analysis:

-

Measure the radioactivity in each sample using a scintillation counter.

-

Calculate the rate of sulfate influx for each DIDS concentration.

-

Plot the influx rate as a function of DIDS concentration to determine the IC₅₀ value.

-

Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This protocol provides a general method to assess DIDS-induced cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat).

-

Complete culture medium.

-

96-well culture plates.

-

DIDS stock solution (e.g., 10 mM in DMSO).

-

LDH cytotoxicity assay kit (commercially available).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of DIDS in culture medium.

-

Remove the old medium from the wells and add 100 µL of the DIDS dilutions to the respective wells.

-

Include wells for:

-

Vehicle control (medium with DMSO).

-

Untreated control (medium only).

-

Maximum LDH release control (add lysis buffer provided in the kit 45 minutes before the assay endpoint).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

LDH Assay:

-

Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Subtract the background absorbance (from the no-cell control) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100

-

Plot the percentage of cytotoxicity against the DIDS concentration to determine the EC₅₀ value.

-

Visualizations of Pathways and Workflows

DIDS-Modulated TLR Signaling Pathway

DIDS has been shown to suppress the Toll-like receptor 2 (TLR2) pathway, which is involved in inflammatory responses. The following diagram illustrates a simplified TLR signaling cascade.

Caption: Simplified TLR2 signaling pathway and the inhibitory point of DIDS.

Experimental Workflow for Anion Exchange Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of DIDS on anion exchange in erythrocytes.

Caption: Workflow for DIDS inhibition of anion exchange in erythrocytes.

Logical Relationship of DIDS Structure to its Function

This diagram illustrates the relationship between the key structural components of the DIDS molecule and their functional roles.

Caption: Structure-function relationships of the DIDS molecule.

References

Cellular Targets of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) is a widely utilized chemical probe known for its potent, covalent inhibition of anion transport systems. Its reactive isothiocyanate groups form stable thiourea bonds with amino groups on target proteins, leading to largely irreversible blockade. While classically recognized as an inhibitor of the erythrocyte anion exchanger 1 (AE1), also known as Band 3, the utility and effects of DIDS extend to a broader range of cellular targets. This technical guide provides a comprehensive overview of the primary cellular targets of DIDS, presenting quantitative binding and inhibition data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers employing DIDS in their experimental designs and for professionals in the field of drug development exploring anion transport modulation.

Primary Cellular Targets of DIDS